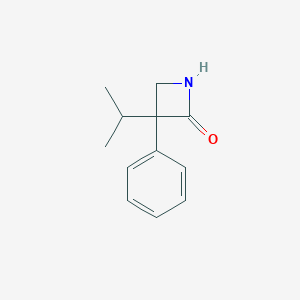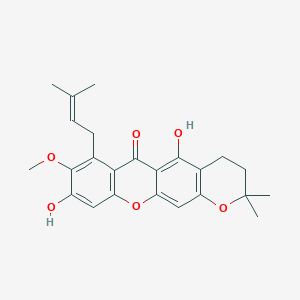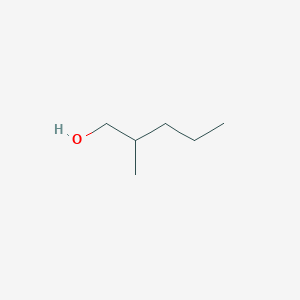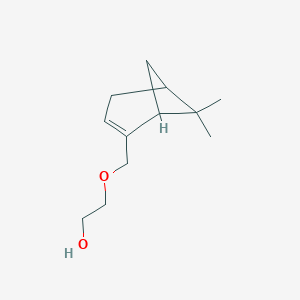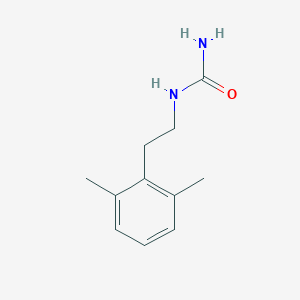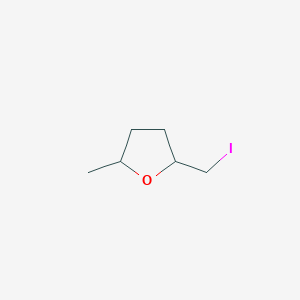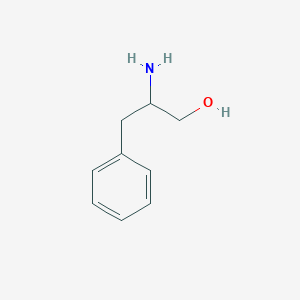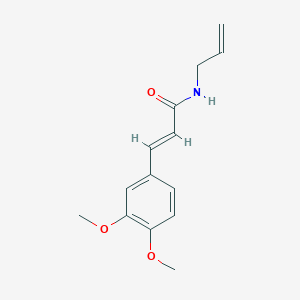
N-Allyl-3,4-dimethoxycinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-3,4-dimethoxycinnamamide (also known as ADC) is a synthetic compound that has gained significant attention in recent years due to its potential use in various scientific research applications. ADC is a member of the cinnamamide family and is known for its unique chemical structure and properties.
Mécanisme D'action
ADC is believed to exert its effects through the modulation of dopamine receptors in the brain. Specifically, ADC has been shown to selectively bind to the D2 dopamine receptor, leading to the inhibition of dopamine release. This inhibition of dopamine release is thought to be responsible for the anti-tumor activity of ADC.
Effets Biochimiques Et Physiologiques
ADC has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. ADC has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ADC in lab experiments is its unique chemical structure, which allows for the selective modulation of dopamine receptors. However, there are also limitations to using ADC in lab experiments, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
Orientations Futures
There are many potential future directions for the research on ADC. One area of focus could be the development of new drugs based on the structure of ADC. Another area of focus could be the study of the role of dopamine receptors in various diseases, including Parkinson's disease and schizophrenia. Additionally, the potential use of ADC in combination with other drugs for the treatment of cancer could also be explored.
Conclusion:
In conclusion, N-Allyl-3,4-dimethoxycinnamamide is a synthetic compound with unique chemical properties that has shown potential in various scientific research applications. The synthesis of ADC is a complex process that requires careful control of reaction conditions. ADC has been shown to have anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. While there are limitations to using ADC in lab experiments, there are also many potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of ADC involves the reaction of cinnamic acid with N-allyl-N-methylaniline in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of ADC. The synthesis of ADC is a complex process that requires careful control of reaction conditions, including temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
ADC has shown potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, ADC has been shown to have anti-tumor activity in vitro and in vivo. In neuroscience, ADC has been used as a tool to study the role of dopamine receptors in the brain. In drug discovery, ADC has been used as a lead compound for the development of new drugs.
Propriétés
Numéro CAS |
16873-88-4 |
|---|---|
Nom du produit |
N-Allyl-3,4-dimethoxycinnamamide |
Formule moléculaire |
C14H17NO3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
(E)-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C14H17NO3/c1-4-9-15-14(16)8-6-11-5-7-12(17-2)13(10-11)18-3/h4-8,10H,1,9H2,2-3H3,(H,15,16)/b8-6+ |
Clé InChI |
BBCDSKLCWPXIKJ-SOFGYWHQSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC |
Synonymes |
N-Allyl-3-(3,4-dimethoxyphenyl)propenamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



